molecular formula C8H11N3O3 B1352951 2-Morpholinopyrimidine-4,6-diol CAS No. 24193-00-8

2-Morpholinopyrimidine-4,6-diol

Cat. No. B1352951
CAS RN: 24193-00-8
M. Wt: 197.19 g/mol
InChI Key: XCHQPQVLYGBMFD-UHFFFAOYSA-N
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Description

2-Morpholinopyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C8H11N3O3 . It is also known as morpholin-2-yl-pyrimidine-4,6-diol, morpholinopyrimidinol, and MPPD.


Molecular Structure Analysis

The molecular structure of 2-Morpholinopyrimidine-4,6-diol is characterized by a pyrimidine ring attached to a morpholine ring . The molecular formula is C8H11N3O3 .


Physical And Chemical Properties Analysis

2-Morpholinopyrimidine-4,6-diol is a white to off-white crystalline powder. It has a molecular weight of 197.19 g/mol .

Scientific Research Applications

  • Synthesis of Bioactive Compounds : 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, a class including 2-Morpholinopyrimidine-4,6-diol, are synthesized via palladium-catalyzed cross-coupling reactions. These compounds are noted for their versatility in the creation of various non-symmetrical pyrimidines, which are important in pharmaceutical research (Martínez et al., 2012).

  • Anticancer Potential : 4-Methyl-6-morpholinopyrimidine derivatives have been synthesized and shown to exhibit potent anticancer activity in vitro against various human cancer cell lines. Some derivatives displayed significant inhibition of cancer cell proliferation, indicating their potential as anticancer agents (Gaonkar et al., 2018).

  • Charge Transfer Material : 4,6-Di(thiophen-2-yl)pyrimidine derivatives, including those related to 2-Morpholinopyrimidine-4,6-diol, have been studied for their potential as efficient charge transfer materials in electronic applications. Their electronic, photophysical, and charge transfer properties have been tuned for potential use in materials science (Irfan, 2014).

  • Antimicrobial Agents : Some derivatives of 2-Morpholinopyrimidine-4,6-diol have been prepared and tested for their antimicrobial properties. Specific compounds demonstrated significant antifungal and antibacterial activities, suggesting their use in developing new antimicrobial agents (Abida & Alsalman, 2016).

  • PI3 Kinase Inhibition : Research on 2-morpholino, 4-substituted, 6-heterocyclic pyrimidines, which include 2-Morpholinopyrimidine-4,6-diol derivatives, has shown their potential as inhibitors of phosphoinositide-3-kinases (PI3Ks). These inhibitors are significant in cancer treatment, with some compounds reaching clinical trials (Burger et al., 2011).

Safety and Hazards

The safety data sheet for 2-Morpholinopyrimidine-4,6-diol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHQPQVLYGBMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406060
Record name 2-Morpholinopyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinopyrimidine-4,6-diol

CAS RN

24193-00-8
Record name 6-Hydroxy-2-(4-morpholinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24193-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinopyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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